{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE
Overview
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multiple steps:
Formation of the 5-chloro-2-thienyl sulfonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenol with chlorosulfonic acid under controlled conditions.
Reaction with piperazine: The resulting sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Coupling with 4-methylbenzoyl chloride: Finally, the intermediate is coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of specialty chemicals, including agrochemicals and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.
Mechanism of Action
The mechanism by which {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The sulfonyl and piperazine groups are key functional moieties that can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE
- {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE
- {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-ETHYLPHENYL)METHANONE
Uniqueness
What sets {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE apart from similar compounds is the specific combination of the 5-chloro-2-thienyl and 4-methylphenyl groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-2-4-13(5-3-12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXJNHKMHSTPPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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